molecular formula C14H13FN2O2 B6368581 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxypyridine, 95% CAS No. 1261975-25-0

3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxypyridine, 95%

Cat. No. B6368581
CAS RN: 1261975-25-0
M. Wt: 260.26 g/mol
InChI Key: VBELSXSVHWIRHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxypyridine, 95% (EFC-2HP) is an organic compound that is used in a wide range of scientific research studies. It is a white crystalline substance with a melting point of approximately 120°C. Its chemical formula is C10H11FN2O2 and its molecular weight is 206.2 g/mol. EFC-2HP is primarily used in the synthesis of pharmaceuticals and other organic compounds. It is also used in the production of various laboratory reagents and catalysts.

Mechanism of Action

The mechanism of action of 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxypyridine, 95% is not fully understood. However, it is believed to act as a catalyst in the synthesis of organic compounds. It is believed to facilitate the formation of covalent bonds between molecules, resulting in the formation of new molecules. In addition, it is believed to increase the rate of chemical reactions by increasing the concentration of reactants.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxypyridine, 95% are not fully understood. However, it is believed to have a general stimulatory effect on the synthesis of organic compounds. In addition, it is believed to increase the rate of chemical reactions by increasing the concentration of reactants.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxypyridine, 95% in lab experiments is its high purity and stability. It is a white crystalline substance with a melting point of approximately 120°C, making it ideal for use in laboratory experiments. Additionally, it is relatively inexpensive and easy to handle.
The main limitation of using 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxypyridine, 95% in lab experiments is the lack of knowledge regarding its mechanism of action. As the mechanism of action is not fully understood, it is difficult to predict the effects of the compound on the synthesis of organic compounds.

Future Directions

The future of 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxypyridine, 95% in scientific research is promising. Further research is needed to better understand its mechanism of action and biochemical and physiological effects. Additionally, further research is needed to develop new methods of synthesis and to explore the potential applications of the compound in the synthesis of pharmaceuticals and other organic compounds. Finally, further research is needed to explore the potential of 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxypyridine, 95% as a catalyst in the synthesis of organic compounds.

Synthesis Methods

3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxypyridine, 95% can be synthesized using a variety of methods. The most commonly used method is the reaction of ethylcarbamoyl chloride and 3-fluorophenyl-2-hydroxyacetophenone in the presence of a base such as potassium carbonate. This reaction yields a white crystalline solid with a melting point of approximately 120°C. Other methods of synthesis include the reaction of ethylcarbamoyl chloride and 3-fluorophenyl-2-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide.

Scientific Research Applications

3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxypyridine, 95% is used in a variety of scientific research studies, primarily in the synthesis of pharmaceuticals and other organic compounds. It is also used in the production of various laboratory reagents and catalysts. 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxypyridine, 95% has been used in the synthesis of drugs such as anti-inflammatory agents, antibiotics, and antifungal agents. In addition, it has been used in the synthesis of various organic compounds including dyes, fragrances, and surfactants.

properties

IUPAC Name

N-ethyl-2-fluoro-4-(2-oxo-1H-pyridin-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2/c1-2-16-14(19)11-6-5-9(8-12(11)15)10-4-3-7-17-13(10)18/h3-8H,2H2,1H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBELSXSVHWIRHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=CC=CNC2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30683168
Record name N-Ethyl-2-fluoro-4-(2-oxo-1,2-dihydropyridin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxypyridine

CAS RN

1261975-25-0
Record name N-Ethyl-2-fluoro-4-(2-oxo-1,2-dihydropyridin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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